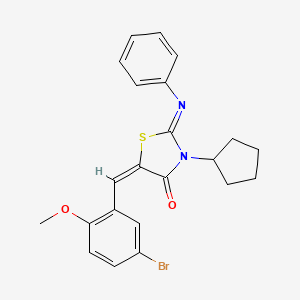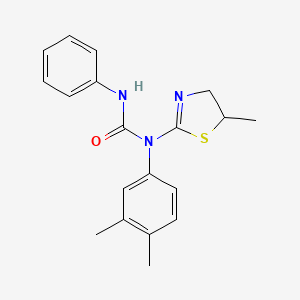![molecular formula C18H14ClN5O5 B15010214 (4-chlorophenyl)({[(E)-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}methylidene]amino}oxy)methanone](/img/structure/B15010214.png)
(4-chlorophenyl)({[(E)-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}methylidene]amino}oxy)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-({4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO 4-CHLOROBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of methoxy, nitro, triazole, and chlorobenzoate groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-({4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO 4-CHLOROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the triazole derivative, followed by its attachment to a methoxy-substituted benzyl group. The final step involves the formation of the imine linkage with 4-chlorobenzoate under specific reaction conditions, such as the use of a suitable solvent and catalyst to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-({4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO 4-CHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The methoxy and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents such as potassium permanganate for oxidation. Solvents like ethanol, methanol, and dichloromethane are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various substituted benzyl derivatives.
Scientific Research Applications
(E)-({4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO 4-CHLOROBENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-({4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO 4-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s nitro and triazole groups are key to its reactivity, allowing it to interact with enzymes and other proteins, potentially inhibiting their function or altering their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-({4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO 4-CHLOROBENZOATE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H14ClN5O5 |
|---|---|
Molecular Weight |
415.8 g/mol |
IUPAC Name |
[(E)-[4-methoxy-3-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methylideneamino] 4-chlorobenzoate |
InChI |
InChI=1S/C18H14ClN5O5/c1-28-16-7-2-12(8-14(16)10-23-11-20-18(22-23)24(26)27)9-21-29-17(25)13-3-5-15(19)6-4-13/h2-9,11H,10H2,1H3/b21-9+ |
InChI Key |
NJJFNXIXTARTBP-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/OC(=O)C2=CC=C(C=C2)Cl)CN3C=NC(=N3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NOC(=O)C2=CC=C(C=C2)Cl)CN3C=NC(=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[5-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15010144.png)
![methyl 4-(3-{[N'-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B15010152.png)

![3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]propanenitrile](/img/structure/B15010162.png)
![2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B15010164.png)
![Methyl 3-[(3,3-dimethyl-5-oxocyclohex-1-en-1-yl)amino]benzoate](/img/structure/B15010165.png)

![N'-benzyl-6-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B15010188.png)
![5-chloro-2-({3-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]benzoyl}amino)benzoic acid](/img/structure/B15010198.png)
![3-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B15010201.png)
![N~1~-{(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B15010212.png)
![3-(4-chlorophenyl)-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15010219.png)
![N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide](/img/structure/B15010232.png)
![4-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine](/img/structure/B15010236.png)
